molecular formula C21H14ClNOS B2687283 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide CAS No. 347336-42-9

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2687283
CAS No.: 347336-42-9
M. Wt: 363.86
InChI Key: ZWPMQIQVUDGUCF-UHFFFAOYSA-N
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Description

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide is a specialty chemical designed for research applications. This compound belongs to the benzothiophene carboxamide class, which has demonstrated significant potential in medicinal chemistry research. Structural analogs of this compound have been investigated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity . The molecular architecture, featuring the benzothiophene core functionalized with a chlorinated acenaphthylene group, is of particular interest for developing new therapeutic agents and studying structure-activity relationships (SAR). Researchers utilize this compound primarily in pharmaceutical discovery, specifically for synthesizing and evaluating novel heterocyclic compounds with potential biological activities. The mechanism of action for related benzothiophene derivatives is under investigation, with preliminary research suggesting potential activity on ion channels, as some aryl-substituted carboxamide derivatives are known to function as calcium or sodium channel blockers . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNOS/c22-19-15-5-1-2-7-17(15)25-20(19)21(24)23-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMQIQVUDGUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro substituent is introduced via electrophilic chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

The acenaphthylene moiety is then attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts. The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can convert the carboxamide group to an amine.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Amino derivatives of benzothiophene.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique molecular structure characterized by:

  • Molecular Formula : C_{17}H_{14}ClN_{1}O_{1}S_{1}
  • Molecular Weight : 344.82 g/mol
  • Functional Groups : The compound contains a chloro substituent on the benzothiophene ring and an acenaphthylene moiety, which are significant for its reactivity and potential biological interactions.

The presence of the chloro group facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives through reactions with nucleophiles such as amines. This property is crucial for modifying the compound to enhance its biological activity or selectivity against specific targets.

Research indicates that compounds in the benzothiophene class exhibit significant biological activities, including:

Case Study 1: In Vitro Biological Screening

A study investigated a range of benzothiophene derivatives for their biological activity against various pathogens. Although direct data on 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide was not available, related compounds demonstrated significant activity against bacterial and fungal strains. This suggests that further exploration of this compound could yield valuable insights into its antimicrobial properties .

Case Study 2: Structure-Activity Relationship Analysis

Research focusing on structure-activity relationships (SAR) among benzothiophene derivatives has revealed that modifications at specific positions can enhance biological efficacy. This underscores the importance of exploring variations of this compound to optimize its pharmacological profile .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chloro substituent and acenaphthylene moiety can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Melting Points and Purity of Analogs
Compound Type Average Melting Point (°C) Typical Purity Range Notable Trends Reference
Thiazol-2-amine derivatives (3c–3h) 185–325 98.6–99.6% Higher melting points for Cl-substituted derivatives (e.g., 3f: 211–214°C)
Benzamide metal complexes () ~192–213 (decomposition) N/A Coordination with metals stabilizes structure
Benzothiophene carboxamides (6a) N/A N/A Recrystallized from 1,4-dioxane for purity

Key Observations:

  • Thiazol-2-amine derivatives with dihydroacenaphthylene show exceptional thermal stability (melting points >185°C), likely due to rigid aromatic systems. The target compound’s benzothiophene core may confer similar stability.
  • Purity across analogs exceeds 98%, emphasizing reliable synthetic protocols .
Table 3: Bioactivity Data for Selected Analogs
Compound (ID) Assay Type Activity (vs. Control) Concentration Tested Reference
Thiazol-2-amine derivatives (4a–4d) MTT cell proliferation Variable inhibition (e.g., 4c: 67.3% yield, high purity) 20 μM
Adriamycin (ADM) MTT assay Positive control (strong inhibition) 20 μM
Benzothiophene derivatives (6a–h) Antimicrobial Moderate activity against Gram+ bacteria Not specified

Key Observations:

  • Benzothiophene carboxamides (e.g., 6a) exhibit antimicrobial properties, suggesting a possible therapeutic niche for the target compound .

Biological Activity

The compound 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide is a derivative of benzothiophene, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-amino-6-substituted benzothiazole .
  • Reaction Conditions : The reaction is carried out in a pyridine medium under reflux conditions for several hours.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Infrared (IR) Spectroscopy
    • Mass Spectrometry (MS)

The molecular formula of the compound is C17H14ClN2OSC_{17}H_{14}ClN_{2}OS, with a molecular weight of 358.82 g/mol. Its melting point is reported to be around 220 °C .

Anthelmintic Activity

One of the primary areas of research regarding this compound is its anthelmintic activity . Studies have shown that derivatives of benzothiophene exhibit significant effects against various helminthic infections. The biological activity can be summarized as follows:

  • In vitro Studies : The compound has been tested against common helminths such as Pheretima posthuma and Ascaridia galli. Results indicate that it exhibits dose-dependent anthelmintic effects, with higher concentrations leading to increased mortality rates among the test organisms .
  • Mechanism of Action : The proposed mechanism involves paralysis of the helminth through inhibition of neuromuscular activity, leading to eventual death .

Other Pharmacological Activities

In addition to anthelmintic properties, preliminary studies suggest that the compound may possess other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use in treating infections .
  • Anti-inflammatory Properties : Research indicates that certain benzothiophene derivatives can modulate inflammatory pathways, suggesting a role in the management of inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiophene derivatives:

StudyCompound TestedBiological ActivityFindings
Kallur et al. (2020)3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamideAnthelminticSignificant activity against Pheretima posthuma; IC50 values indicated effectiveness at micromolar concentrations .
ResearchGate Study (2016)Various benzothiophene derivativesAntimicrobialSeveral compounds showed inhibition against Gram-positive and Gram-negative bacteria; potential for further development .
Pharmacological Study (2018)Benzothiophene analogsAnti-inflammatoryCompounds demonstrated reduction in inflammatory markers in vitro .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling 3-chloro-1-benzothiophene-2-carboxylic acid with 5-amino-1,2-dihydroacenaphthylene. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the acenaphthylene amine.
  • Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., acenaphthylene ring oxidation) .

Q. Table 1: Yield Optimization Strategies

ParameterImpact on YieldReference
EDCI vs. DCCEDCI improves by ~15%
Solvent (DMF vs. THF)DMF increases solubility
Temperature (0°C vs. RT)Lower temp reduces degradation

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., benzothiophene protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolve dihydroacenaphthylene ring conformation and intermolecular interactions (e.g., C–H···O bonds). Cambridge Structural Database (CSD) codes should be deposited for reproducibility .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Purity validation : Use HPLC-MS to confirm >95% purity.
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Dose-response curves : Compare EC50_{50} values across independent studies to identify outliers .

Q. Table 2: Common Data Contradictions & Solutions

IssueResolution MethodReference
Variable MIC valuesRe-test with CLSI standards
Off-target cytotoxicityPurify via column chromatography

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinity to bacterial targets (e.g., DNA gyrase) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., chloro-substituent’s electrophilicity) .
  • QSAR modeling : Corrogate substituent effects (e.g., acenaphthylene vs. naphthalene analogs) on bioactivity .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated bacterial cells .
  • Fluorescence quenching : Monitor interactions with bacterial enzymes (e.g., dihydrofolate reductase) via Förster resonance energy transfer (FRET) .
  • Metabolomic analysis : LC-MS to track perturbations in bacterial metabolic pathways (e.g., folate biosynthesis) .

Q. What strategies address low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without toxicity .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide position .

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